molecular formula C8H12N3NaO2 B6192831 sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 2648946-52-3

sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B6192831
CAS No.: 2648946-52-3
M. Wt: 205.2
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Description

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sodium ion, a triazole ring, and an acetate group

Properties

CAS No.

2648946-52-3

Molecular Formula

C8H12N3NaO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazole with sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl₂) or amines are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives with different functional groups.

Scientific Research Applications

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Itraconazole: Another triazole antifungal agent with a broad spectrum of activity.

Uniqueness

Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is unique due to its specific structural features, such as the presence of a sodium ion and an acetate group. These features can influence its solubility, stability, and biological activity, making it distinct from other triazole derivatives.

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